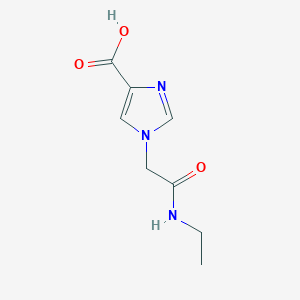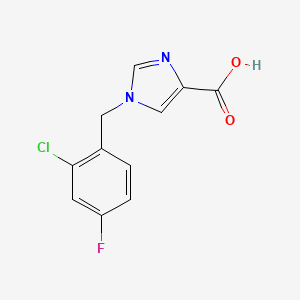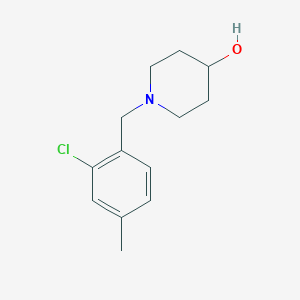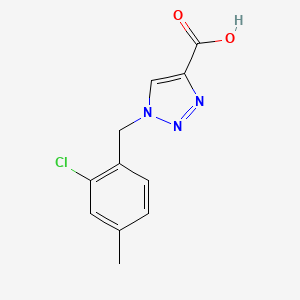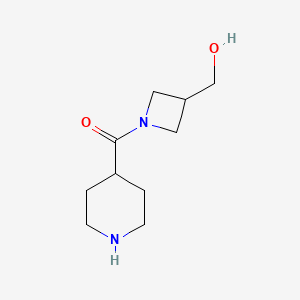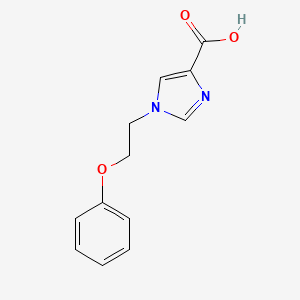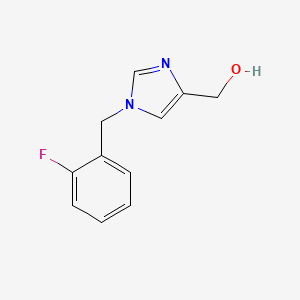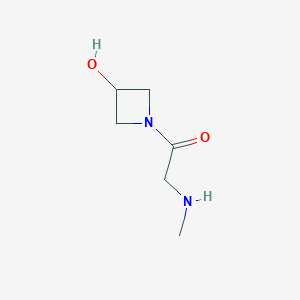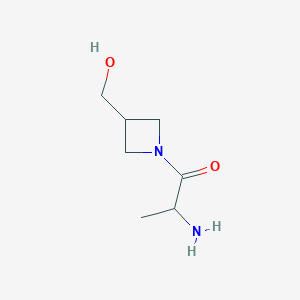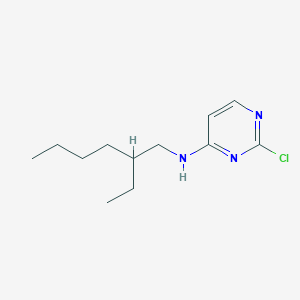
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine
Descripción general
Descripción
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine, also known as MBPC, is a synthetic compound that has been used for a number of scientific research applications. MBPC has a wide range of biochemical and physiological effects, making it an attractive compound for lab experiments. In
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Pyrrolidine derivatives, including compounds structurally related to 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine, are frequently used in synthetic chemistry for constructing complex molecular architectures. These compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. For example, the reactivity of pyrrolidine derivatives with carbonyl-containing compounds through condensation reactions facilitates the formation of various functional derivatives, including hydroxypyrroles, ketones, and esters, which are essential for pharmaceutical synthesis (Anderson & Liu, 2000).
Material Science
In the field of material science, pyrrolidine derivatives contribute to the development of electrically conducting polymers. Polypyrroles, for instance, form highly stable, flexible films that find applications in electronic devices and sensors due to their electrical conductivity (Anderson & Liu, 2000).
Catalysis
Catalysis is another area where pyrrolidine derivatives demonstrate significant utility. These compounds can act as ligands in transition metal complexes, which are then employed as catalysts in various organic transformations, including polymerization and asymmetric synthesis. For instance, scandium, yttrium, and lanthanum benzyl and alkynyl complexes with pyrrolidine-based ligands have been shown to catalyze the Z-selective linear dimerization of phenylacetylenes, showcasing their potential in synthetic organic chemistry and industrial applications (Ge, Meetsma, & Hessen, 2009).
Propiedades
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-2-3-10(12(13)6-9)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCYNOCVMMPQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




